3-bromonaphthalene-1-carboxylic Acid
Overview
Description
Synthesis Analysis
The synthesis of 3-bromonaphthalene-1-carboxylic acid derivatives involves palladium-catalyzed reactions, including perarylation accompanied by C-H bond cleavage and decarboxylation, leading to tetraarylated products (Nakano et al., 2008). Additionally, Grignard reagents formed from 1-bromonaphthalenes provide a route to binaphthyl-2-carboxylic acids through nucleophilic aromatic substitution (Hotta et al., 1990).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through various analytical techniques. For example, 5-methyl-1-(1-naphthyl)-1,2,3-triazol-4-carboxylic acid was investigated using X-ray crystallography, NMR, MS, and IR techniques, revealing detailed structural information (Liu et al., 2009).
Chemical Reactions and Properties
The chemical behavior of 3-bromonaphthalene-1-carboxylic acid and its derivatives includes electrophilic cyclizations leading to highly functionalized 2-bromonaphthalenes (Wang et al., 2014). Intramolecular carbopalladation of nitriles is another reaction path for the synthesis of 3,4-disubstituted 2-aminonaphthalenes (Tian et al., 2003).
Physical Properties Analysis
The physical properties of compounds related to 3-bromonaphthalene-1-carboxylic acid are influenced by their molecular structures. For instance, yttrium benzene dicarboxylates exhibit luminescent properties, which are studied to understand the effect of structural variations on their physical behavior (Thirumurugan & Natarajan, 2004).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, are determined by the compound's structure and substituents. The photodecarboxylative addition of carboxylates to phthalimides serves as a key step in synthesizing biologically active compounds, demonstrating the chemical versatility of these molecules (Anamimoghadam et al., 2017).
Scientific Research Applications
Chemical Synthesis and Pharmacological Properties
3-bromonaphthalene-1-carboxylic acid is instrumental in the field of chemical synthesis. A study outlined the synthesis of phthaloylimidoalkyl derivatives using compounds that include structural elements similar to 3-bromonaphthalene-1-carboxylic acid. These derivatives were further evaluated for their analgesic and anti-inflammatory properties, highlighting the potential pharmaceutical applications of compounds related to 3-bromonaphthalene-1-carboxylic acid (Okunrobo & Usifoh, 2006).
Biocatalyst Inhibition
Carboxylic acids, a group to which 3-bromonaphthalene-1-carboxylic acid belongs, have been studied for their role in biocatalyst inhibition. This is particularly relevant in the context of microbial fermentation, where carboxylic acids can inhibit microbes such as Escherichia coli and Saccharomyces cerevisiae, used in fermentative production. Understanding these inhibitory effects is crucial for developing strategies to improve microbial robustness in industrial applications (Jarboe et al., 2013).
Metabolic Engineering and Extraction Technologies
Research into the metabolic engineering of microbes for the production of carboxylic acids, including compounds structurally related to 3-bromonaphthalene-1-carboxylic acid, is vital for bio-based production of industrial chemicals. Moreover, advancements in solvent development for the liquid-liquid extraction (LLX) of carboxylic acids from aqueous streams are significant. These technologies are crucial for the recovery of carboxylic acids used as precursors for bio-based plastics and other materials (Sprakel & Schuur, 2019).
Environmental and Health Considerations
Research on the environmental and health impact of carboxylic acids, including phthalates which are structurally related to 3-bromonaphthalene-1-carboxylic acid, is also noteworthy. Studies have addressed the occurrence and dietary exposure of such compounds, underlining the importance of understanding their environmental presence and potential health implications (Adenuga, 2022).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-bromonaphthalene-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrO2/c12-8-5-7-3-1-2-4-9(7)10(6-8)11(13)14/h1-6H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBGVNBGHCCLMRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80470949 | |
Record name | 3-Bromonaphthalene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80470949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromonaphthalene-1-carboxylic Acid | |
CAS RN |
16726-66-2 | |
Record name | 3-Bromonaphthalene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80470949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromonaphthalene-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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